
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is a complex organic compound featuring a benzamide core with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The preparation typically involves multi-step synthesis, starting from simple aromatic compounds.
Steps often include Friedel-Crafts acylation, followed by substitution reactions to introduce chlorine and amine functionalities.
Industrial Production Methods
For large-scale production, automated systems and continuous flow chemistry can be employed to ensure efficiency and consistency.
化学反応の分析
Types of Reactions
Oxidation: : Can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Can be reduced, potentially altering its activity or stability.
Substitution: : Chlorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents: Potassium permanganate for oxidation, sodium borohydride for reduction.
Conditions: Vary based on desired reaction, often involving specific pH levels and temperatures.
Major Products
Oxidation typically yields sulfoxides or sulfones.
Reduction can lead to alcohols or amines, depending on the specific reduction pathway.
科学的研究の応用
Chemistry
Serves as an intermediate in the synthesis of more complex molecules. Biology :
Investigated for its potential interactions with biological receptors. Medicine :
Explored for possible therapeutic effects, including antimicrobial and anticancer properties. Industry :
Used in the synthesis of dyes, pigments, and possibly polymers.
作用機序
Mechanism
Interacts with specific molecular targets, such as enzymes or receptors, altering their activity. Molecular Targets and Pathways :
The exact pathways depend on its application; for therapeutic use, it may inhibit or activate specific biological pathways.
類似化合物との比較
Comparison
Similar compounds include other benzamides and isoquinoline derivatives.
Similar Compounds
N-Benzylbenzamide
2-Chloro-N-(2-(dimethylamino)ethyl)benzamide
This article should provide a solid overview of 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide, covering its synthesis, reactions, applications, and comparisons. Dive in and explore the fascinating world of organic chemistry!
特性
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O/c1-29(2)22-13-11-20(12-14-22)25(17-28-26(31)23-9-5-6-10-24(23)27)30-16-15-19-7-3-4-8-21(19)18-30/h3-14,25H,15-18H2,1-2H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQIZQXSTJWMJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
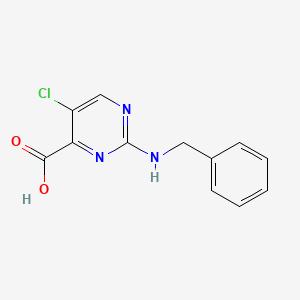
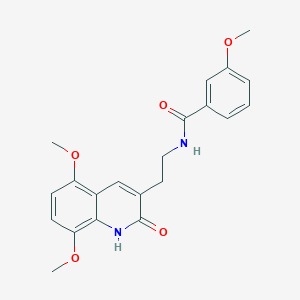
![N-(2,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2417151.png)
![8-(3,4-dimethoxyphenethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417152.png)

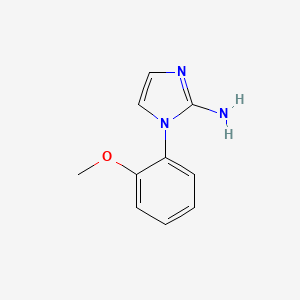
![4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2417155.png)
![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2417157.png)
![6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2417158.png)
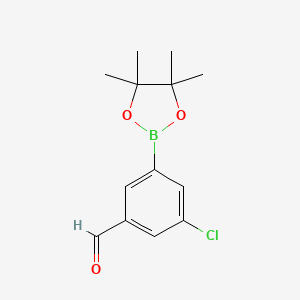
![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2417163.png)
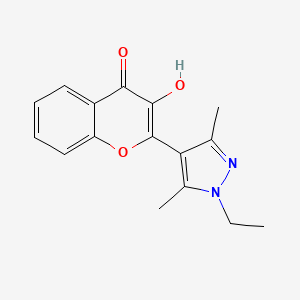
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2417165.png)
![3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2417166.png)
